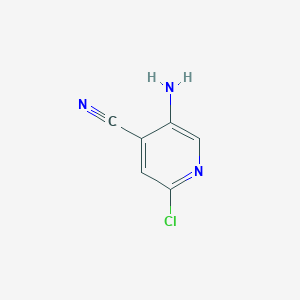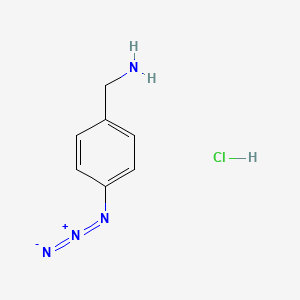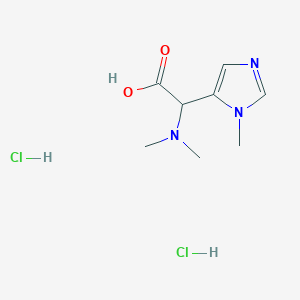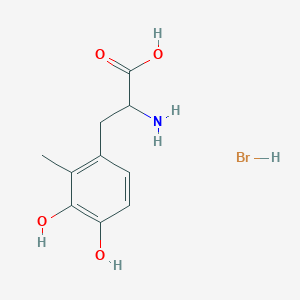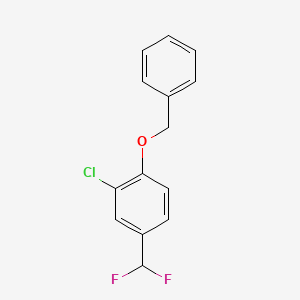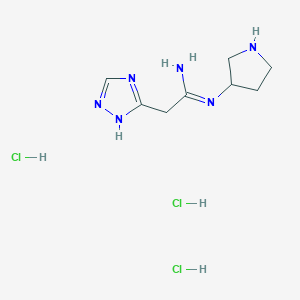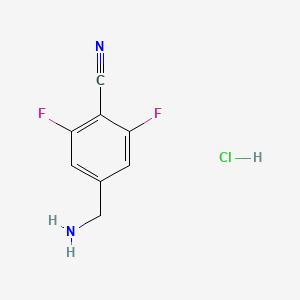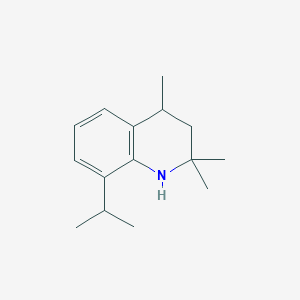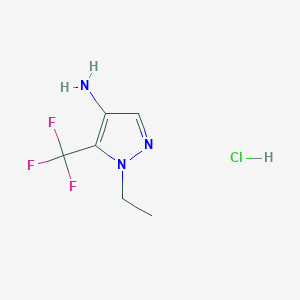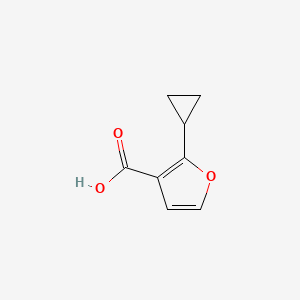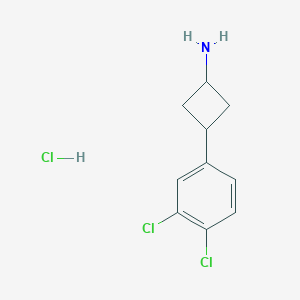![molecular formula C25H31N3O4S B1528404 N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1391608-77-7](/img/structure/B1528404.png)
N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
Vue d'ensemble
Description
N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is a sophisticated organic compound, unique due to its combination of a cyclopropanesulfonyl group, a morpholine ring, and a tetrahydroquinoline structure. The intricate design of this molecule makes it of significant interest in various fields of scientific research, particularly due to its potential biological and pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Preparation of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves multi-step synthetic processes. Key intermediates must first be synthesized:
Formation of the Tetrahydroquinoline Core: : Typically through a Povarov reaction, involving an aniline derivative, an aldehyde, and an alkene.
Sulfonylation: : Introduction of the cyclopropanesulfonyl group can be achieved by reacting the tetrahydroquinoline derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Attachment: : Coupling of the morpholine ring to the phenyl group is accomplished via nucleophilic aromatic substitution.
Industrial Production Methods: In an industrial context, continuous flow chemistry might be employed to streamline the production process. This involves passing reactants through a series of reactors, optimizing conditions like temperature, pressure, and reactant concentrations to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various reactions, such as:
Oxidation: : Potential formation of sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : The nitro group can be reduced to an amine using reagents like palladium on carbon with hydrogen.
Substitution: : Halo-substituted derivatives can be formed via halogenation reactions using reagents like N-bromosuccinimide.
Oxidation: : m-Chloroperbenzoic acid, room temperature.
Reduction: : Palladium on carbon, hydrogen gas, room temperature.
Substitution: : N-bromosuccinimide, chloroform, room temperature.
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion of nitro groups to amines.
Substitution: : Halo-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can serve as a building block for synthesizing complex molecules. Its unique functional groups allow it to participate in diverse organic transformations.
Biology: Biologically, this compound shows potential as a bioactive molecule, interacting with proteins and enzymes due to its structural features. It's a candidate for developing new pharmacological agents.
Medicine: In medicine, researchers are exploring its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent. The presence of the morpholine ring is particularly noteworthy for its role in modulating biological activity.
Industry: Industrial applications include the potential use in material science, particularly in the synthesis of novel polymers or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, or modulate receptor activity, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonylated tetrahydroquinolines and morpholine-containing molecules. The uniqueness of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide lies in the combination of these groups, resulting in unique pharmacological profiles.
List of Similar Compounds:N-(cyclopropanesulfonyl)-2-phenyl-1,2,3,4-tetrahydroquinoline
N-(cyclopropanesulfonyl)-2-(morpholin-4-yl)phenyl
4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline
This synthesis of information gives you a broad overview of this compound, delving into its preparation, reactions, applications, mechanism of action, and comparisons. What aspect piques your interest the most?
Propriétés
IUPAC Name |
N-cyclopropylsulfonyl-4,4-dimethyl-2-(3-morpholin-4-ylphenyl)-2,3-dihydro-1H-quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c1-25(2)16-23(17-4-3-5-19(14-17)28-10-12-32-13-11-28)26-22-9-6-18(15-21(22)25)24(29)27-33(30,31)20-7-8-20/h3-6,9,14-15,20,23,26H,7-8,10-13,16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJBKPPSSUQCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC2=C1C=C(C=C2)C(=O)NS(=O)(=O)C3CC3)C4=CC(=CC=C4)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


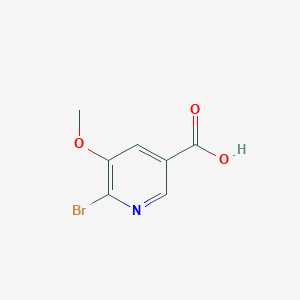
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
